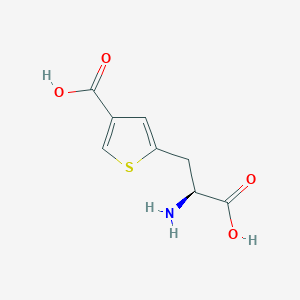
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid is a thiophene derivative with a unique structure that includes both amino and carboxylic acid functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their aromatic and heterocyclic nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as an electron-rich aromatic system.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
作用機序
The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The thiophene ring’s aromatic nature also enables π-π interactions with other aromatic systems, influencing its biological activity.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide derivatives: Known for their antioxidant and antibacterial activities.
2-Aminothiophene-3-carboxylates: Used in the synthesis of isomeric thiophene derivatives.
Uniqueness
(S)-5-(2-Amino-2-carboxyethyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H9NO4S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC名 |
5-[(2S)-2-amino-2-carboxyethyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c9-6(8(12)13)2-5-1-4(3-14-5)7(10)11/h1,3,6H,2,9H2,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChIキー |
UYFUDDCSLFGVGW-LURJTMIESA-N |
異性体SMILES |
C1=C(SC=C1C(=O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(SC=C1C(=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)


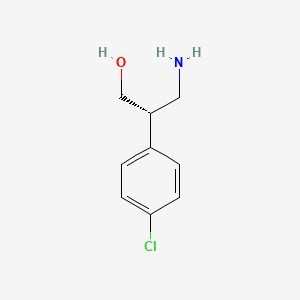
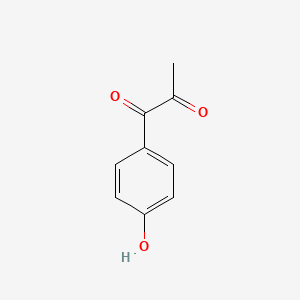
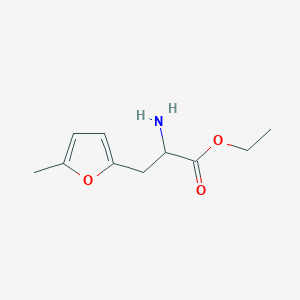
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
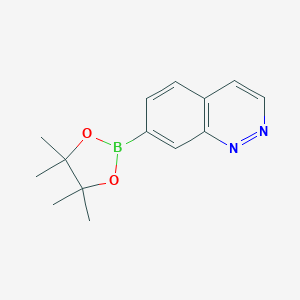
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
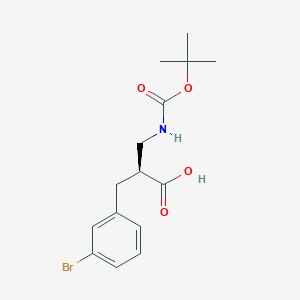
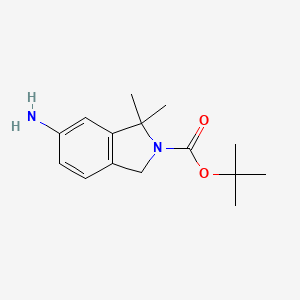
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)

